molecular formula C18H19N5O4 B12502334 4-hydroxy-5-(2-nitrophenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-5-(2-nitrophenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12502334
M. Wt: 369.4 g/mol
InChI Key: KHSCQLKHNBRXRX-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a piperidinyl moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and β-ketoesters.

    Introduction of the Nitrophenyl Group: This step may involve nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Attachment of the Piperidinyl Group: This can be done through nucleophilic substitution reactions where piperidine is introduced to the core structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions activated by the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Possible use as an antimicrobial agent due to its nitrophenyl group.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may mimic or block the natural ligand, altering receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.

    Piperidinyl Derivatives: Compounds with piperidinyl groups attached to various core structures.

Uniqueness

The uniqueness of 5-(2-nitrophenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-(2-nitrophenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C18H19N5O4/c24-14-10-12(11-6-2-3-7-13(11)23(26)27)15-16(19-14)20-18(21-17(15)25)22-8-4-1-5-9-22/h2-3,6-7,12H,1,4-5,8-10H2,(H2,19,20,21,24,25)

InChI Key

KHSCQLKHNBRXRX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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